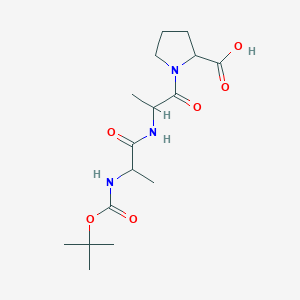
Boc-DL-Ala-DL-Ala-DL-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-ALA-ALA-PRO-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-proline, is a tripeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is used to protect the amino group during peptide synthesis. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALA-ALA-PRO-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-alanine using the BOC group. The protected L-alanine (BOC-ALA-OH) is then coupled with another molecule of protected L-alanine (BOC-ALA-OH) to form BOC-ALA-ALA-OH. Finally, this dipeptide is coupled with protected L-proline (BOC-PRO-OH) to yield BOC-ALA-ALA-PRO-OH .
Industrial Production Methods
Industrial production of BOC-ALA-ALA-PRO-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial production include coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-ALA-ALA-PRO-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of BOC-ALA-ALA-PRO-OH is primarily related to its role as a building block in peptide synthesis. The BOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using BOC-ALA-ALA-PRO-OH .
Comparaison Avec Des Composés Similaires
Similar Compounds
BOC-ALA-ALA-OH: A dipeptide with similar properties but lacking the proline residue.
BOC-ALA-PRO-OH: A dipeptide containing alanine and proline, used in similar applications.
BOC-PRO-OH: A single amino acid with the BOC protecting group, used as a building block in peptide synthesis.
Uniqueness
BOC-ALA-ALA-PRO-OH is unique due to its specific sequence of amino acids (alanine-alanine-proline) and the presence of the BOC protecting group. This combination allows for the selective synthesis of peptides and proteins with specific properties and functions. The inclusion of proline in the sequence adds rigidity to the peptide chain, which can influence the overall structure and stability of the synthesized peptides .
Propriétés
IUPAC Name |
1-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXQIHRIIHENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)

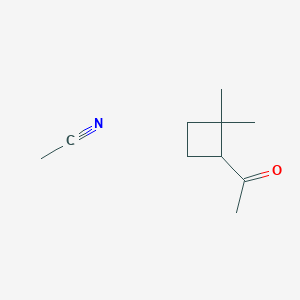
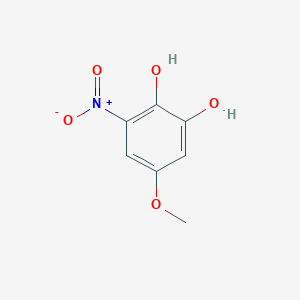

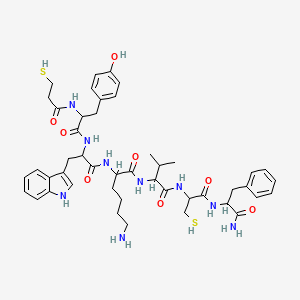
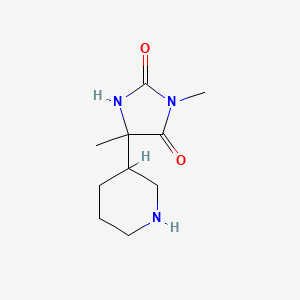
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
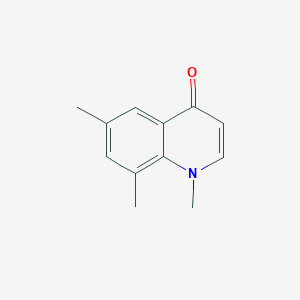
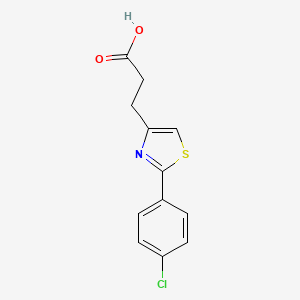
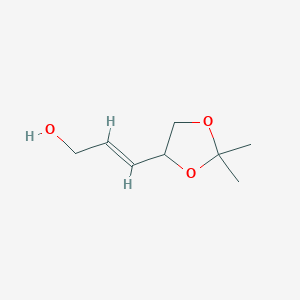

![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
